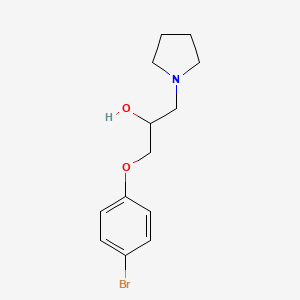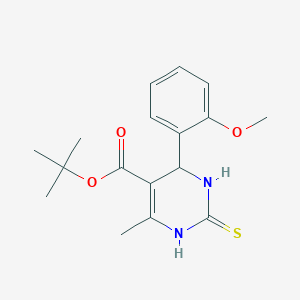![molecular formula C18H18FNO3 B3962909 3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B3962909.png)
3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid
Vue d'ensemble
Description
3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid, commonly known as FPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FPP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
Mécanisme D'action
FPP works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation. FPP selectively inhibits COX-2 enzymes, which are responsible for the production of prostaglandins in response to inflammation, while sparing COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
FPP has been shown to reduce inflammation, pain, and fever by inhibiting the production of prostaglandins. FPP has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, FPP has been shown to have a protective effect on the stomach lining, making it a safer alternative to other 3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPP in lab experiments is its selectivity for COX-2 enzymes, which allows for targeted inhibition of inflammation without affecting other physiological processes. However, FPP has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
Future research on FPP could focus on improving its solubility and stability, as well as exploring its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further research could explore the mechanisms of action of FPP and its effects on other physiological processes.
Applications De Recherche Scientifique
FPP has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. FPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]-4-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)16(11-17(21)22)18(23)20-15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZOPIUNJBJASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)
![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3962874.png)
![{1-[4-(benzoylamino)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl benzoate](/img/structure/B3962890.png)

![3-[(4-methylphenoxy)methyl]-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3962898.png)
![N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3962906.png)
![6-amino-4-(5-methyl-2-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962915.png)
![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B3962921.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3962930.png)
![ethyl 2-[3-(2-furoyl)-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962931.png)